Shizukaol A
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Overview
Description
Shizukaol A is a naturally occurring compound isolated from the plant Chloranthus japonicus. It belongs to the class of lindenane-type sesquiterpenoid dimers, which are known for their complex heptacyclic structures and significant biological activities . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Shizukaol A involves a modified biomimetic Diels-Alder reaction. The crucial biomimetic diene and ethylene species are obtained through either a highly Z-selective olefination of α-siloxyketone with ynolate anions or an intramolecular Horner-Wadsworth-Emmons olefination from commercially available Wieland-Miescher ketone . This synthetic approach opens up practical avenues for the total synthesis of this compound and other related compounds.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory synthesis and extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Shizukaol A undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include peroxidized derivatives, reduced forms of this compound, and various substituted derivatives, each with distinct biological activities .
Scientific Research Applications
Medicine: this compound exhibits potential therapeutic effects against diseases such as cancer and inflammation. .
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a promising candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Shizukaol A exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Shizukaol A is part of a family of lindenane-type sesquiterpenoid dimers, which includes compounds such as Shizukaol B, Shizukaol C, and Shizukaol D . These compounds share a common heptacyclic framework but differ in their functional groups and biological activities. For example:
Shizukaol B: Similar structure but different functional groups, leading to distinct biological activities.
Shizukaol C: Known for its anti-malarial properties.
Shizukaol D: Exhibits significant anti-cancer activities by modulating the Wnt signaling pathway.
This compound stands out due to its unique combination of anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/b22-13-/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSUZVYXPAKHQW-SFVFYCNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C5C2(C6C7=C(C5)C8CC8C7(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2([C@@H]\6C7=C(C5)[C@H]8C[C@H]8[C@@]7([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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